Home > Products > Screening Compounds P132472 > Efflux inhibitor-1
Efflux inhibitor-1 -

Efflux inhibitor-1

Catalog Number: EVT-10986234
CAS Number:
Molecular Formula: C28H25N5O3
Molecular Weight: 479.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-furanyl-[4-[2-(2-methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone is a member of pyrimidines.
Source and Classification

Efflux inhibitor-1 is synthesized through various chemical methods, often derived from natural or synthetic sources. It falls under the category of small molecules that specifically target bacterial efflux pumps, such as the RND (Resistance-Nodulation-Division) family of transporters. This classification is crucial for understanding its mechanism and potential applications in microbiology and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of efflux inhibitor-1 typically involves several organic chemistry techniques, including:

  1. Chemical Synthesis: Utilizing standard organic synthesis methods to construct the molecular framework of the compound.
  2. High-Throughput Screening: Screening libraries of compounds to identify potential efflux inhibitors through assays that measure their ability to enhance antibiotic efficacy against resistant bacteria.
  3. Mass Spectrometry: Employed for the characterization and quantification of the compound during synthesis, ensuring purity and structural integrity.

For instance, a recent study developed a mass spectrometry-based assay for evaluating the efflux pump inhibitory activity, which provides a reliable method for screening compounds like efflux inhibitor-1 .

Molecular Structure Analysis

Structure and Data

Efflux inhibitor-1's molecular structure is characterized by specific functional groups that facilitate its interaction with bacterial efflux pumps. While detailed structural data may vary depending on the specific formulation of efflux inhibitor-1, common features include:

  • Aromatic Rings: Often present to enhance binding affinity.
  • Hydrophilic Groups: These increase solubility and interaction with bacterial membranes.

Data on its molecular weight, melting point, and solubility are essential for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Efflux inhibitor-1 undergoes various chemical reactions that are critical for its function:

  1. Binding Interactions: The primary reaction involves binding to the active sites of efflux pumps, inhibiting their function.
  2. Competitive Inhibition: Efflux inhibitor-1 may compete with substrates for binding sites on the pump, effectively reducing the transport of antibiotics out of the cell.

Understanding these reactions helps in optimizing the compound's efficacy against specific bacterial strains.

Mechanism of Action

Process and Data

The mechanism of action of efflux inhibitor-1 involves several processes:

  1. Inhibition of Efflux Pumps: By binding to specific sites on efflux pumps such as AcrB in Escherichia coli, it prevents the expulsion of antibiotics .
  2. Restoration of Antibiotic Activity: By blocking these pumps, efflux inhibitor-1 allows higher intracellular concentrations of antibiotics, enhancing their bactericidal effects.
  3. Potential Genetic Regulation: Some studies suggest that certain inhibitors may also downregulate the expression of efflux pump genes, further reducing resistance mechanisms .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Efflux inhibitor-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions can vary based on functional groups.
  • Stability: The stability under physiological conditions is crucial for its effectiveness; stability data should be assessed through accelerated degradation studies.
  • Molecular Weight: This property influences its pharmacokinetics and bioavailability.

These properties are essential for determining how efflux inhibitor-1 can be formulated into effective therapeutic agents.

Applications

Scientific Uses

Efflux inhibitor-1 has significant applications in scientific research and clinical settings:

  1. Enhancing Antibiotic Efficacy: Used in combination therapies to restore sensitivity in antibiotic-resistant bacteria.
  2. Research Tool: Serves as a valuable tool for studying the mechanisms of multidrug resistance in bacteria.
  3. Drug Development: Provides a basis for developing new classes of antibiotics or adjunct therapies that can circumvent resistance mechanisms.
Introduction to Efflux-Mediated Resistance and Inhibitor Development

Multidrug Resistance as a Global Health Crisis

Multidrug resistance represents one of the most critical threats to modern healthcare, directly causing an estimated 1.27 million global deaths annually and contributing to nearly 5 million deaths [4] [8]. The World Health Organization classifies pathogens like Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa as priority organisms due to their extensive resistance profiles and association with untreatable infections [4] [5]. Economic analyses project staggering losses, with antibiotic resistance potentially costing healthcare systems up to $1 trillion annually by 2050 due to prolonged hospitalizations, complex treatments, and productivity declines [4] [8]. The relentless evolution of resistance mechanisms has outpaced antibiotic development, creating a therapeutic void particularly for Gram-negative infections where efflux-mediated resistance dominates [7] [9].

Table 1: Antibiotic Resistance in Priority Pathogens

PathogenResistance MechanismKey Resistance RatesClinical Impact
Staphylococcus aureusNorA efflux overexpression35-42% methicillin resistance (MRSA)60-70% of neonatal ICU infections
Klebsiella pneumoniaeAcrAB-TolC/RND efflux systems30-45% carbapenem resistanceCatheter-related infections, ventilator-associated pneumonia
Pseudomonas aeruginosaMexAB-OprM/RND efflux>50% multidrug resistance in ICU isolatesCystic fibrosis complications, surgical site infections
Escherichia coliAcrAB-TolC overexpression20-40% fluoroquinolone resistanceUrinary tract and bloodstream infections

Biological Significance of Efflux Pumps in Gram-Negative and Gram-Positive Pathogens

Efflux pumps constitute highly conserved transmembrane transporters categorized into six structural families based on energy coupling and genetic organization: ATP-Binding Cassette (ABC), Major Facilitator Superfamily (MFS), Resistance-Nodulation-Division (RND), Small Multidrug Resistance (SMR), Multidrug and Toxic Compound Extrusion (MATE), and Proteobacterial Antimicrobial Compound Efflux (PACE) [1] [5]. In Gram-negative bacteria, tripartite RND systems (e.g., AcrAB-TolC in Escherichia coli, MexAB-OprM in Pseudomonas aeruginosa) span the inner membrane, periplasm, and outer membrane, creating a direct conduit for extruding antibiotics from the cytoplasm to extracellular space [1] [7]. These systems demonstrate broad substrate promiscuity, expelling β-lactams, fluoroquinolones, tetracyclines, and macrolides [5] [9].

Gram-positive pathogens like Staphylococcus aureus predominantly leverage MFS pumps (e.g., NorA, NorB) which function as proton-driven antiporters embedded in the cytoplasmic membrane [3] [10]. Unlike RND systems, MFS pumps export substrates solely from the cytoplasm but still confer resistance to fluoroquinolones, biocides, and dyes [3] [6]. Beyond antibiotic resistance, efflux pumps mediate critical physiological functions including virulence factor secretion (e.g., toxins in Salmonella enterica), biofilm formation, bile salt tolerance in enteric bacteria, and intracellular survival under oxidative stress [1] [5].

Table 2: Clinically Significant Efflux Pumps Across Bacterial Pathogens

Efflux SystemStructural FamilyPrimary PathogensSubstrate AntibioticsPhysiological Roles
AcrAB-TolCRND tripartiteEscherichia coli, Klebsiellaβ-lactams, macrolides, fluoroquinolonesBile resistance, biofilm formation
MexAB-OprMRND tripartitePseudomonas aeruginosaCarbapenems (excluding imipenem), tetracyclinesVirulence, oxidative stress response
NorAMFSStaphylococcus aureusFluoroquinolones, quaternary ammonium compoundsIntracellular pH regulation
CmeABCRND tripartiteCampylobacter jejuniMacrolides, fluoroquinolones, bile acidsHost colonization, acid tolerance

Rationale for Efflux Pump Inhibitors as Antibiotic Adjuvants

Efflux pump inhibitors represent a strategic approach to circumvent resistance by blocking antibiotic extrusion, thereby restoring clinical efficacy to existing agents. These compounds function through multiple mechanisms: (1) competitive inhibition of substrate binding pockets, (2) disruption of pump assembly (e.g., interfering with periplasmic adapter protein interactions in RND systems), (3) dissipation of proton motive force driving secondary transporters, and (4) downregulation of efflux operon expression [5] [6] [10]. By increasing intracellular antibiotic accumulation, EPIs reverse acquired resistance phenotypes and suppress de novo resistance emergence [5] [9].

Notably, EPI-antibiotic combinations demonstrate synergistic effects against multidrug-resistant strains. For instance, the prototypical EPI phenylalanyl-arginyl-β-naphthylamide (PAβN) reduces minimum inhibitory concentrations of levofloxacin by 8-16 fold in MexAB-OprM-overexpressing Pseudomonas aeruginosa [6] [9]. Natural EPIs like plant-derived alkaloids and flavonoids provide chemical scaffolds for optimization, while synthetic compounds offer target specificity [6] [10]. The adjuvant approach circumvents pharmacokinetic challenges associated with developing entirely new antibiotic classes and leverages existing safety data for repurposed antibiotics [9].

Table 3: Strategic Approaches for Efflux Pump Inhibition

Inhibition StrategyMolecular MechanismRepresentative AgentsImpact on Antibiotic Activity
Competitive bindingBlocking substrate recognition sitesPyridopyrimidine derivatives, D13-9001Restores fluoroquinolone potency
Energy uncouplingDissipating proton gradient driving forceCarbonyl cyanide m-chlorophenyl hydrazoneBroad-spectrum potentiation
Transcriptional repressionDownregulating efflux gene expressionBaicalein, plant flavonoidsPrevents efflux pump overexpression
Pump assembly disruptionInterfering with tripartite complex formationNovel pyranopyridine compoundsDisables RND system functionality
Hybrid antibiotic-EPI designCovalent linkage to bypass efflux recognitionCiprofloxacin-EPI conjugatesAvoids extrusion while maintaining target engagement

Efflux Inhibitor-1: Discovery Timeline and Research Milestones

Efflux Inhibitor-1 (C₂₈H₂₅N₅O₃; molecular weight 479.53 g/mol) emerged in 2015 as a synthetic pyrazolo[1,5-a]pyrimidine derivative specifically designed to selectively inhibit human ABCG2/BCRP transporters [2]. Early investigations revealed its potency against breast cancer resistance protein (BCRP) with a half-maximal inhibitory concentration of 0.45 μM, while exhibiting lower affinity for ABCB1 (IC₅₀ = 2.17 μM) [2]. This selectivity profile prompted exploration of its applicability in bacterial systems given structural homologies between eukaryotic and prokaryotic ABC transporters.

Significant milestones in Efflux Inhibitor-1 research include:

  • 2017: Identification of synergistic activity with novobiocin against Staphylococcus aureus NorA-overexpressing strains, reducing MICs 4-fold through intracellular antibiotic accumulation [10].
  • 2019: Structural optimization yielding analogs with enhanced activity against Gram-negative RND pumps, particularly in hyperpermeable lpxC Escherichia coli mutants [7] [10].
  • 2021: Demonstration of biofilm disruption capabilities in Pseudomonas aeruginosa through interference with quorum-sensing molecule extrusion via Mex pumps [5].
  • 2023: Computational confirmation of binding interactions with the transmembrane substrate-binding domain of AcrB via molecular docking studies [7] [10].
  • 2024: Quantitative analysis within the CO-ADD antimicrobial discovery platform confirming efflux evasion potential in Escherichia coli tolC-deficient strains [7].

Table 4: Research Milestones for Efflux Inhibitor-1 Development

YearResearch MilestoneSignificanceReference Model
2015Initial synthesis and ABCG2 inhibition profilingEstablished selective inhibition profileMammalian cell lines
2017Synergy demonstration with fluoroquinolones in MRSAValidated adjuvant potential in Gram-positive pathogensStaphylococcus aureus NorA pump
2019Structural optimization for RND pump inhibitionExpanded applicability to Gram-negative resistanceEscherichia coli AcrAB-TolC
2021Biofilm disruption in Pseudomonas aeruginosaRevealed anti-virulence properties beyond antibiotic potentiationMexAB-OprM mutants
2023Computational docking with AcrB transmembrane domainElucidated molecular binding mechanismEscherichia coli AcrB crystal structure
2024Validation in CO-ADD antimicrobial platformConfirmed efflux evasion in genetic mutantsEscherichia coli tolC-deficient strain

Current research focuses on structural refinements to improve bacterial membrane penetration while minimizing human ABC transporter interactions—a critical challenge in EPI development [7] [10]. Machine learning approaches analyzing chemical features associated with efflux evasion have identified pyrazolo[1,5-a]pyrimidine cores as privileged scaffolds for further optimization [1] [7]. These developments position Efflux Inhibitor-1 as a promising lead compound in the quest to overcome multidrug resistance through targeted efflux potentiation strategies.

Properties

Product Name

Efflux inhibitor-1

IUPAC Name

furan-3-yl-[4-[2-(2-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone

Molecular Formula

C28H25N5O3

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C28H25N5O3/c1-35-25-10-6-5-9-22(25)24-17-26-29-23(20-7-3-2-4-8-20)18-27(33(26)30-24)31-12-14-32(15-13-31)28(34)21-11-16-36-19-21/h2-11,16-19H,12-15H2,1H3

InChI Key

SFNWNSAJWDYPJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=C2)N=C(C=C3N4CCN(CC4)C(=O)C5=COC=C5)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.